1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
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Overview
Description
1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a complex organic compound that features a quinoline core, a tetrazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Methoxy and Trimethyl Groups: These groups can be introduced through alkylation and methylation reactions.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling of the Quinoline and Tetrazole Units: This step may involve a nucleophilic substitution reaction to link the quinoline and tetrazole units via a sulfanyl bridge.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinolines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The quinoline and tetrazole moieties are known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Tetrazole Derivatives: Compounds like losartan, used as antihypertensive agents.
Sulfanyl Compounds: Compounds like thiourea, known for their diverse biological activities.
Uniqueness
1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H23N5O2S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-(8-methoxy-2,2,4-trimethylquinolin-1-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C22H23N5O2S/c1-15-13-22(2,3)26(20-17(15)11-8-12-18(20)29-4)19(28)14-30-21-23-24-25-27(21)16-9-6-5-7-10-16/h5-13H,14H2,1-4H3 |
InChI Key |
KWHDRSVJBMLYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC=C2OC)C(=O)CSC3=NN=NN3C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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